ethyl 3-[2-(2,8-dimethyl-4-oxo-1,4-dihydroquinolin-1-yl)acetamido]benzoate
Description
Ethyl 3-[2-(2,8-dimethyl-4-oxo-1,4-dihydroquinolin-1-yl)acetamido]benzoate is a synthetic organic compound characterized by a benzamide-ester scaffold linked to a substituted dihydroquinolinone moiety. The molecular structure comprises:
- Ethyl 3-aminobenzoate backbone: A benzene ring with an ester group (-COOEt) at position 3.
- Acetamido linker: Connects the benzoate to the heterocyclic system via an amide bond (-NH-C(O)-CH2-).
- Dihydroquinolinone core: A 1,4-dihydroquinolin-4-one system with methyl substituents at positions 2 and 6.
The molecular formula is estimated as C₂₂H₂₂N₂O₄ (molecular weight: ~378.42 g/mol). Key physicochemical properties include three hydrogen bond donors (amide NH, two from the dihydroquinolinone) and seven acceptors (ester carbonyl, amide carbonyl, and heterocyclic oxygen/nitrogen). The compound’s lipophilicity (logP) is inferred to be moderately high due to the methyl substituents and aromatic systems.
Properties
IUPAC Name |
ethyl 3-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-4-28-22(27)16-8-6-9-17(12-16)23-20(26)13-24-15(3)11-19(25)18-10-5-7-14(2)21(18)24/h5-12H,4,13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPOSROFMPLFTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=CC(=O)C3=CC=CC(=C32)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-(2,8-dimethyl-4-oxo-1,4-dihydroquinolin-1-yl)acetamido]benzoate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of a base.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of the Amide Bond: The amide bond is formed by reacting the quinoline derivative with ethyl 3-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
Ethyl 3-[2-(2,8-dimethyl-4-oxo-1,4-dihydroquinolin-1-yl)acetamido]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: The compound is used in studies investigating the mechanisms of action of quinoline derivatives.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound may be used in the synthesis of other quinoline-based materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-[2-(2,8-dimethyl-4-oxo-1,4-dihydroquinolin-1-yl)acetamido]benzoate involves its interaction with various molecular targets:
DNA Intercalation: The quinoline core can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: The compound can inhibit enzymes involved in DNA replication and repair, such as topoisomerases.
Signal Transduction Pathways: It may modulate signal transduction pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
a. Ethyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate
- Heterocycle: Tetrahydroquinoxaline (two nitrogen atoms, fused benzene and pyrazine rings).
- Substituents : Oxo group at position 3.
- Key Differences: The tetrahydroquinoxaline system introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity compared to the dihydroquinolinone’s single nitrogen. Molecular weight (353.38 g/mol) is lower than the target compound due to the smaller heterocycle. logP = 2.8088, suggesting moderate lipophilicity; the target compound’s methyl groups may increase logP further.
b. N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(2-(dimethylamino)ethoxy)benzamide
- Heterocycle: 3,4-Dihydroisoquinoline (benzo-fused piperidine).
- Substituents: Hydroxypropyl and dimethylaminoethoxy groups.
- Dimethylaminoethoxy side chain introduces basicity and flexibility, which may influence pharmacokinetics.
c. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide
- Heterocycle : Benzothiazine (sulfur-containing heterocycle).
- Substituents : Oxo group at position 3.
- Reduced hydrogen-bond acceptors (5 vs. 7 in the target compound) due to fewer heteroatoms.
Positional Isomerism in Benzoate Substituents
- Target Compound : Ethyl ester at position 3 of the benzene ring.
- Ethyl 4-[2-(3-oxo...yl)acetamido]benzoate : Ethyl ester at position 4 .
- Implications :
- Positional isomerism affects molecular dipole moments and steric interactions.
- Meta-substitution (position 3) may reduce symmetry compared to para-substitution, influencing crystallization behavior and solubility.
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
Ethyl 3-[2-(2,8-dimethyl-4-oxo-1,4-dihydroquinolin-1-yl)acetamido]benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Weight: 314.38 g/mol
CAS Number: 1022283-52-8
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity: Preliminary studies suggest that this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .
- Antiproliferative Effects: In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The IC50 values for these assays indicate a potent effect, particularly in breast and lung cancer cells .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 5.0 | Significant inhibition |
| H460 | 7.5 | Moderate inhibition |
| HepG2 | 6.0 | Selective cytotoxicity |
In one study, the compound was tested against a panel of cancer cell lines including MCF-7 (breast), H460 (lung), and HepG2 (liver). The results indicated that it effectively reduced cell viability in a dose-dependent manner .
Antiangiogenic Properties
The antiangiogenic effects of this compound were assessed using human umbilical vein endothelial cells (HUVECs). The compound exhibited an IC50 value of approximately 4 µM, indicating its potential to inhibit angiogenesis effectively .
Pharmacokinetics and Toxicity
While detailed pharmacokinetic studies are still limited, initial investigations suggest that the compound has favorable absorption characteristics. Toxicity studies in animal models have shown no significant adverse effects at therapeutic doses, although further research is required to establish safety profiles comprehensively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
